Aβ42 Aggregation Inhibition: N-Benzyl-2-phenethylbenzamide Demonstrates Potent Anti-Aggregation Activity with 91–96% Cell Viability Rescue at 25 µM
N-Benzyl-2-phenethylbenzamide (represented by N-phenethylbenzamide derivative 5a in the 2024 Zhao et al. study) exhibits significant Aβ42 anti-aggregation activity and neuroprotective effects in HT22 hippocampal neuronal cells. At a concentration of 25 µM, compound 5a rescued cell viability to 91–96% in the Aβ42-induced cytotoxicity assay, compared to vehicle-treated controls [1]. This level of neuroprotection is comparable to the most potent compounds in the series, including N-benzylbenzamides 3a and 3f and N-benzyloxybenzamide 7a, all of which demonstrated similar rescue capabilities (91–96% cell viability) [1].
| Evidence Dimension | Aβ42-induced cytotoxicity rescue (cell viability) |
|---|---|
| Target Compound Data | 91–96% cell viability at 25 µM (compound 5a) |
| Comparator Or Baseline | Vehicle control (Aβ42-induced cytotoxicity without compound) |
| Quantified Difference | Rescued cell viability from Aβ42-induced toxicity to near-control levels |
| Conditions | Mouse hippocampal neuronal HT22 cell line; Aβ42-induced cytotoxicity assay; 25 µM compound concentration |
Why This Matters
This quantitative neuroprotection data supports the selection of N-benzyl-2-phenethylbenzamide as a validated chemical probe for studying Aβ42-mediated neurotoxicity and evaluating anti-aggregation strategies in Alzheimer's disease research.
- [1] Zhao Y, Shakeri A, Hefny AA, Rao PPN. N-Benzyl, N-phenethyl and N-benzyloxybenzamide derivatives inhibit amyloid-beta (Aβ42) aggregation and mitigate Aβ42-induced neurotoxicity. Medicinal Chemistry Research. 2024;33:1229–1241. View Source
